An In-depth Technical Guide to the Chemical Properties of Tetracosyl Acetate
An In-depth Technical Guide to the Chemical Properties of Tetracosyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosyl acetate (CH₃COO(CH₂)₂₃CH₃), also known as lignoceryl acetate, is a long-chain wax ester. As a member of the class of very-long-chain fatty acid (VLCFA) derivatives, it plays a role in the composition of natural waxes, particularly in the plant cuticle where it contributes to the protective barrier against environmental stressors. This technical guide provides a comprehensive overview of the chemical properties of Tetracosyl acetate, including its physicochemical characteristics, reactivity, and biosynthetic pathway. The information is presented to support research and development activities in fields such as biochemistry, natural product chemistry, and drug delivery.
Physicochemical Properties
The physicochemical properties of Tetracosyl acetate are summarized in the table below. Due to its long alkyl chain, it is a waxy solid at room temperature with very low solubility in polar solvents.
| Property | Value | Source |
| Molecular Formula | C₂₆H₅₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 396.7 g/mol | --INVALID-LINK-- |
| IUPAC Name | Tetracosyl acetate | --INVALID-LINK-- |
| CAS Number | 822-29-7 | --INVALID-LINK-- |
| Appearance | Waxy solid (predicted) | General knowledge of long-chain esters |
| Melting Point | Not experimentally determined; expected to be high due to long alkyl chain. | General knowledge of long-chain esters |
| Boiling Point | Not experimentally determined; expected to be very high. | General knowledge of long-chain esters |
| Density | Not experimentally determined. | |
| logP (Octanol-Water Partition Coefficient) | 12.1 (computed) | --INVALID-LINK-- |
| Water Solubility | Very low (predicted) | --INVALID-LINK-- |
| Solubility in Organic Solvents | Soluble in nonpolar solvents like hexane and chloroform. | General knowledge of lipid solubility |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to be dominated by a large signal from the methylene protons (-CH₂-) of the long alkyl chain at approximately 1.25 ppm. A triplet corresponding to the terminal methyl group (-CH₃) of the tetracosyl chain would appear upfield, around 0.88 ppm. The methylene group attached to the ester oxygen (-O-CH₂-) would be deshielded, appearing as a triplet around 4.05 ppm. The methyl protons of the acetate group (-COO-CH₃) would be a singlet at around 2.05 ppm.
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¹³C NMR: The carbon NMR spectrum would show a series of peaks for the methylene carbons of the long alkyl chain between 20 and 40 ppm. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 170-175 ppm. The carbon of the methyl group in the acetate moiety would appear around 21 ppm, and the methylene carbon attached to the ester oxygen would be in the region of 60-65 ppm.
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Mass Spectrometry: In electron ionization mass spectrometry, esters typically undergo fragmentation adjacent to the carbonyl group.[1] For Tetracosyl acetate, characteristic fragments would likely include the loss of the alkoxy group (-O-(CH₂)₂₃CH₃) and rearrangements.
Chemical Reactivity and Synthesis
As an ester, Tetracosyl acetate undergoes characteristic reactions such as hydrolysis, transesterification, and reduction.
Synthesis of Tetracosyl Acetate
A common method for the synthesis of esters is the Fischer-Speier esterification.
Experimental Protocol: Fischer-Speier Esterification of Tetracosanol
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve tetracosanol (1 equivalent) in an excess of glacial acetic acid, which also serves as the solvent.
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Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents).
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Reaction: Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate. Extract the product with a nonpolar organic solvent such as hexane or diethyl ether.
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Hydrolysis
Hydrolysis of Tetracosyl acetate, the cleavage of the ester bond by reaction with water, can be catalyzed by either acid or base to yield tetracosanol and acetic acid (or its conjugate base).
Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification) of Tetracosyl Acetate
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Reaction Setup: Dissolve Tetracosyl acetate in a suitable organic solvent (e.g., ethanol or tetrahydrofuran) in a round-bottom flask equipped with a reflux condenser.
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Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 2 equivalents).
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Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC.
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Work-up: After the reaction is complete, cool the mixture and acidify it with a dilute strong acid (e.g., HCl) to protonate the carboxylate.
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Extraction and Purification: Extract the tetracosanol and acetic acid with an appropriate organic solvent. The products can then be separated and purified by standard techniques.
Transesterification
Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. For example, reacting Tetracosyl acetate with methanol in the presence of an acid or base catalyst would yield methyl acetate and tetracosanol.
Reduction
Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2][3] The reduction of Tetracosyl acetate would yield tetracosanol and ethanol.
Experimental Protocol: Reduction of Tetracosyl Acetate with LiAlH₄
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Safety Precautions: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Setup: In a dry three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend LiAlH₄ (an excess, e.g., 2-3 equivalents) in a dry ether solvent such as diethyl ether or tetrahydrofuran (THF).
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Addition of Ester: Dissolve Tetracosyl acetate in the same dry solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.
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Reaction: After the addition is complete, allow the mixture to stir at room temperature.
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Quenching: Carefully quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
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Work-up and Purification: Filter the resulting precipitate and wash it with ether. The combined organic filtrates contain the product alcohols, which can be purified by standard methods.
Biosynthesis of Very-Long-Chain Fatty Acid Esters
Tetracosyl acetate is a wax ester derived from very-long-chain fatty acids (VLCFAs). The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a series of four enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to a growing acyl-CoA chain.[4][5] The resulting VLC-acyl-CoAs can then be converted into various products, including wax esters.
This pathway highlights the enzymatic steps involved in elongating a fatty acid chain and its subsequent conversion into a wax ester. The specificity of the enzymes involved determines the chain length and composition of the final products.
Conclusion
Tetracosyl acetate, as a representative very-long-chain fatty acid ester, possesses distinct chemical and physical properties primarily dictated by its long, saturated alkyl chain. While its reactivity is characteristic of esters, the experimental conditions for its synthesis and transformations need to account for its high molecular weight and low solubility in polar media. Understanding its biosynthesis provides insight into the natural production of waxes and their physiological roles. This technical guide serves as a foundational resource for scientists and researchers working with this and related long-chain lipid molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
